molecular formula C22H31NO5S B15132521 (4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one

(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one

Cat. No.: B15132521
M. Wt: 421.6 g/mol
InChI Key: DDVBPZROPPMBLW-ZJBINBEQSA-N
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Description

The compound (4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[1331]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one is a complex organic molecule with a unique structure It features a thiazolidinone ring attached to a bicyclic system with multiple double bonds and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include the formation of the thiazolidinone ring and the construction of the bicyclic system. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

The compound (4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the bicyclic system can be reduced to single bonds.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bonds may result in a fully saturated bicyclic system.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be used as a probe to study enzyme activity or as a ligand to investigate protein-ligand interactions. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical research.

Medicine

In medicine, the compound has potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and bicyclic systems with hydroxyl groups. Examples include:

  • Thiazolidine-2,4-dione
  • Bicyclo[2.2.1]heptane-2,5-dione

Uniqueness

What sets (4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one apart is its combination of a thiazolidinone ring with a complex bicyclic system. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H31NO5S

Molecular Weight

421.6 g/mol

IUPAC Name

(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one

InChI

InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3-,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1

InChI Key

DDVBPZROPPMBLW-ZJBINBEQSA-N

Isomeric SMILES

C[C@H]\1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C\C=C1)/C

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C

Origin of Product

United States

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